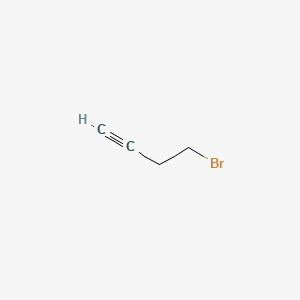

4-Bromo-1-butyne

概要

説明

4-Bromo-1-butyne is an organic compound with the molecular formula C4H5Br. It is a member of the alkyl halides family and contains both a bromine atom and an alkyne group. This compound is commonly used as a reactant in organic synthesis due to its ability to introduce bromo functionality into molecules .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-1-butyne can be synthesized through various methods. One common method involves the reaction of propargyl alcohol with phosphorus tribromide (PBr3) in the presence of a base such as pyridine. The reaction proceeds as follows:

CH2CHC≡CH+PBr3→BrCH2CHC≡CH+HBr

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 1-butyne using bromine (Br2) in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 4-Bromo-1-butyne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Addition Reactions: Often performed in the presence of catalysts such as palladium or platinum under mild conditions.

Cycloaddition Reactions: Conducted using transition metal catalysts like cobalt or gold under specific temperature and pressure conditions.

Major Products:

Substitution Reactions: Products include alcohols, nitriles, and amines.

Addition Reactions: Products include dihalides and haloalkenes.

Cycloaddition Reactions: Products include various cyclic compounds such as oxazoles and oxadiazoles.

科学的研究の応用

Chemical Synthesis

4-Bromo-1-butyne serves as a versatile building block in organic synthesis. It is particularly useful in:

- Macrocycle Formation : The compound can participate in cobalt-mediated [2+2+2] cyclotrimerization reactions to synthesize complex macrocyclic structures. These macrocycles are important in various applications, including materials science and drug development .

- Heterocycle Synthesis : It is also employed in the formation of heterocycles such as oxazoles and oxadiazoles through formal [3+2] cycloaddition reactions facilitated by gold catalysts.

Table 1: Synthetic Applications of this compound

| Application | Description | Reaction Type |

|---|---|---|

| Macrocycle Synthesis | Formation of cyclic compounds | Cobalt-mediated cyclotrimerization |

| Heterocycle Synthesis | Synthesis of oxazoles and oxadiazoles | Formal cycloaddition |

Biological Research

In the realm of biological research, this compound has been investigated for its potential to modulate enzyme activity:

- Enzyme Inhibition : Studies have shown that this compound can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests potential therapeutic applications for inflammatory diseases.

- Protein Modification : The compound is utilized to study protein interactions and modifications, providing insights into metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition

Research indicates that this compound effectively inhibits cyclooxygenase enzymes, demonstrating its potential as a therapeutic agent in managing inflammation. This inhibition could lead to the development of new anti-inflammatory drugs.

Medicinal Chemistry

This compound has been explored for its applications in medicinal chemistry:

- Drug Development : The compound is being investigated for its role in synthesizing bioactive molecules with potential antimicrobial properties, showcasing its utility in drug discovery.

Table 2: Medicinal Applications of this compound

| Application | Description | Potential Outcomes |

|---|---|---|

| Drug Development | Synthesis of bioactive molecules | Antimicrobial agents |

| Therapeutic Applications | Investigation of anti-inflammatory properties | New anti-inflammatory drugs |

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for creating compounds with specific functionalities.

作用機序

The mechanism of action of 4-Bromo-1-butyne involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The alkyne group also enables it to participate in addition and cycloaddition reactions, forming new carbon-carbon bonds and cyclic structures .

類似化合物との比較

1-Bromo-2-butyne: Similar in structure but with the bromine atom attached to a different carbon.

4-Bromo-1-butene: Contains a double bond instead of a triple bond.

Propargyl bromide: Similar in structure but with a different carbon chain length.

Uniqueness: 4-Bromo-1-butyne is unique due to its combination of a bromine atom and an alkyne group, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

生物活性

Overview

4-Bromo-1-butyne (C4H5Br) is an organic compound belonging to the alkyl halides family, characterized by its alkyne group and a bromine atom attached to the fourth carbon. Its molecular weight is approximately 132.99 g/mol, and it appears as a clear to light yellow liquid at room temperature. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research due to its unique reactivity and biological implications.

Target of Action

this compound acts primarily as a reactive building block in organic synthesis. It participates in several biochemical pathways, particularly in the formation of complex organic molecules through reactions such as cycloaddition and coupling.

Biochemical Pathways

The compound is involved in the synthesis of macrocycles and heterocycles. For instance, it can undergo cobalt-mediated [2+2+2] cyclotrimerization to form larger cyclic structures, which are essential in various biochemical applications. Additionally, it is utilized in the preparation of oxazoles through formal [3+2] cycloaddition reactions facilitated by gold catalysts.

Result of Action

The biological activity of this compound includes its potential to modulate enzyme activity. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are critical in fatty acid metabolism. These interactions can lead to the formation of bioactive compounds that influence inflammatory responses and other physiological processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted:

- Cell Signaling Modulation : It can influence signaling pathways by altering the activity of kinases and phosphatases, affecting gene expression related to cell proliferation, differentiation, and apoptosis.

- Metabolic Impact : The compound can modify cellular metabolism by impacting enzymes involved in glycolysis and oxidative phosphorylation, thus playing a role in energy production within cells.

Molecular Mechanism

At a molecular level, this compound exerts its effects through covalent binding to specific amino acid residues within enzyme active sites. This binding can either inhibit or activate enzymes depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and regulatory proteins, leading to significant alterations in cellular functions .

Applications in Scientific Research

This compound has diverse applications across various scientific disciplines:

- Organic Chemistry : Used as a versatile building block for synthesizing complex organic structures.

- Biological Research : Investigated for its role in enzyme inhibition studies and protein modifications.

- Medicinal Chemistry : Explored for potential pharmaceutical applications due to its ability to modulate biological pathways.

- Industrial Applications : Employed in producing specialty chemicals and materials.

Data Table: Properties and Reactions of this compound

| Property/Reaction | Description |

|---|---|

| Molecular Formula | C4H5Br |

| Molecular Weight | 132.99 g/mol |

| Physical State | Clear to light yellow liquid |

| Boiling Point | Approximately 110 °C |

| Density | 1.417 g/mL at 25 °C |

| Solubility | Slightly soluble in methanol; immiscible with water |

| Key Reactions | Cobalt-mediated [2+2+2] cyclotrimerization |

| Formal [3+2] cycloaddition with gold catalyst | |

| Intramolecular 1,3-dipolar cycloaddition |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes. This inhibition suggests potential therapeutic applications for inflammatory diseases.

- Synthesis of Bioactive Compounds : The compound has been successfully used in synthesizing various bioactive molecules that exhibit antimicrobial properties, showcasing its utility in drug development.

- Metabolic Pathway Analysis : Studies have demonstrated that this compound impacts metabolic pathways by altering enzyme activities involved in lipid metabolism, leading to insights into its role as a metabolic modulator .

特性

IUPAC Name |

4-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOGWXIKVUXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454136 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-21-0 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?

A1: The kinetic shift observed in the bromine loss from the this compound cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.

Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?

A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the this compound cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.

Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?

A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。